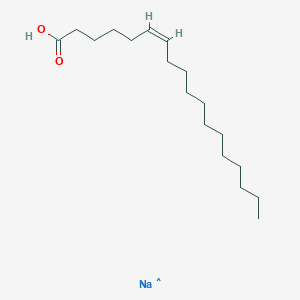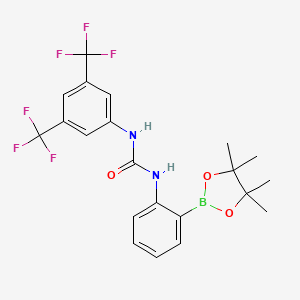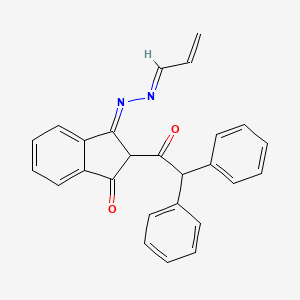
Para-toluene sulfonate; tetrabutylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Para-toluene sulfonate; tetrabutylammonium ion can be synthesized by combining p-toluenesulfonic acid with tetrabutylammonium hydroxide. The reaction typically occurs in an aprotic solvent such as pyridine, which also acts as a base .
Industrial Production Methods
On an industrial scale, p-toluenesulfonic acid is prepared by the sulfonation of toluene. The resulting product is then combined with tetrabutylammonium hydroxide to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Para-toluene sulfonate; tetrabutylammonium ion undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a phase transfer catalyst in SN2 fluorinations.
Electrochemical Reactions: It is used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization.
Rearrangement Reactions: It is a reagent in the synthesis of 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluorinating agents, and the reactions are typically carried out in the presence of a phase transfer catalyst.
Electrochemical Reactions: Conducting polymers are prepared using electrochemical polymerization techniques with this compound as the electrolyte.
Rearrangement Reactions: Michael-carbene rearrangement reactions involve the use of alkynyl-bromanes and this compound as a reagent.
Major Products
Substitution Reactions: The major products are fluorinated compounds.
Electrochemical Reactions: The major product is conducting polymer polypyrrole.
Rearrangement Reactions: The major products are 1-alkynyl sulfonates.
Scientific Research Applications
Para-toluene sulfonate; tetrabutylammonium ion has a wide range of scientific research applications, including:
Mechanism of Action
Para-toluene sulfonate; tetrabutylammonium ion exerts its effects through various mechanisms:
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Electrochemical Polymerization: It acts as an electrolyte, enabling the polymerization of monomers into conducting polymers.
Rearrangement Reactions: It participates in Michael-carbene rearrangement reactions, leading to the formation of 1-alkynyl sulfonates.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar to p-toluenesulfonic acid but lacks the methyl group on the benzene ring.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Uniqueness
Para-toluene sulfonate; tetrabutylammonium ion is unique due to its combination of p-toluenesulfonic acid and tetrabutylammonium ion, which imparts distinct properties such as enhanced solubility and reactivity in organic synthesis .
Properties
Molecular Formula |
C23H44NO3S+ |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
REAVCZWUMGIGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)

![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)







![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)
